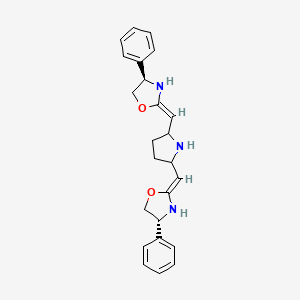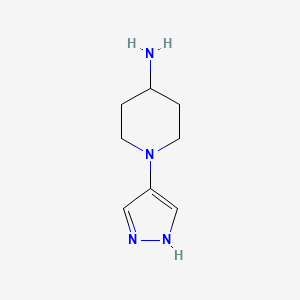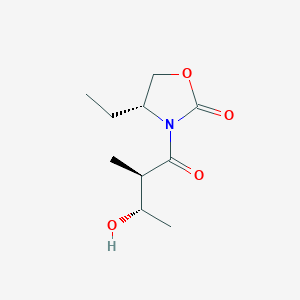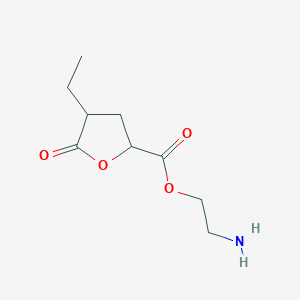
2,5-Bis((Z)-((R)-4-phenyloxazolidin-2-ylidene)methyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Bis((Z)-(®-4-phenyloxazolidin-2-ylidene)methyl)pyrrolidine is a complex organic compound that features a pyrrolidine ring substituted with oxazolidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis((Z)-(®-4-phenyloxazolidin-2-ylidene)methyl)pyrrolidine typically involves the reaction of pyrrolidine derivatives with oxazolidine precursors. One common method includes the use of hexane-2,5-dione and aromatic amines in the presence of an organocatalyst such as squaric acid at elevated temperatures . The reaction proceeds through a series of condensation and cyclization steps to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,5-Bis((Z)-(®-4-phenyloxazolidin-2-ylidene)methyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the oxazolidine moieties using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrolidine derivatives with additional oxygen functionalities, while reduction may produce fully saturated compounds.
Scientific Research Applications
2,5-Bis((Z)-(®-4-phenyloxazolidin-2-ylidene)methyl)pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2,5-Bis((Z)-(®-4-phenyloxazolidin-2-ylidene)methyl)pyrrolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrrole Derivatives: Compounds like 2,5-dimethylpyrrole share structural similarities and exhibit similar reactivity patterns.
Oxazolidine Derivatives: Compounds such as 4-phenyloxazolidine have comparable functional groups and can undergo similar chemical transformations.
Uniqueness
What sets 2,5-Bis((Z)-(®-4-phenyloxazolidin-2-ylidene)methyl)pyrrolidine apart is its dual functionality, combining the reactivity of both pyrrolidine and oxazolidine rings
Properties
Molecular Formula |
C24H27N3O2 |
|---|---|
Molecular Weight |
389.5 g/mol |
IUPAC Name |
(2Z,4R)-4-phenyl-2-[[5-[(Z)-[(4R)-4-phenyl-1,3-oxazolidin-2-ylidene]methyl]pyrrolidin-2-yl]methylidene]-1,3-oxazolidine |
InChI |
InChI=1S/C24H27N3O2/c1-3-7-17(8-4-1)21-15-28-23(26-21)13-19-11-12-20(25-19)14-24-27-22(16-29-24)18-9-5-2-6-10-18/h1-10,13-14,19-22,25-27H,11-12,15-16H2/b23-13-,24-14-/t19?,20?,21-,22-/m0/s1 |
InChI Key |
JGQYWDRJPIOAPQ-IJHZUWITSA-N |
Isomeric SMILES |
C1C(NC(C1)/C=C/2\OC[C@H](N2)C3=CC=CC=C3)/C=C/4\OC[C@H](N4)C5=CC=CC=C5 |
Canonical SMILES |
C1CC(NC1C=C2NC(CO2)C3=CC=CC=C3)C=C4NC(CO4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-(3,4-Dichlorophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B12885762.png)
![2-Hydroxy-2-(2-(methylthio)benzo[d]oxazol-4-yl)acetic acid](/img/structure/B12885765.png)




![[(3R,5S)-2,3,5-Triphenyl-1,2-oxazolidin-5-yl]methanol](/img/structure/B12885794.png)
![2-(2-Methyl-1,3-dioxolan-2-yl)-7-nitrodibenzo[b,d]furan](/img/structure/B12885806.png)

![4,9-Diphenylnaphtho[2,3-c]furan-1,3-dione](/img/structure/B12885821.png)




